

ARV-393: A PROTAC-Mediated BCL6 Degradator for the Treatment of Lymphoma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARV-393

Cat. No.: B12365025

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An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **ARV-393**, a novel investigational PROteolysis TARgeting Chimera (PROTAC) designed to target and degrade the B-cell lymphoma 6 (BCL6) protein for the treatment of non-Hodgkin lymphoma (NHL).

Introduction: BCL6 as a Key Oncogenic Driver in Lymphoma

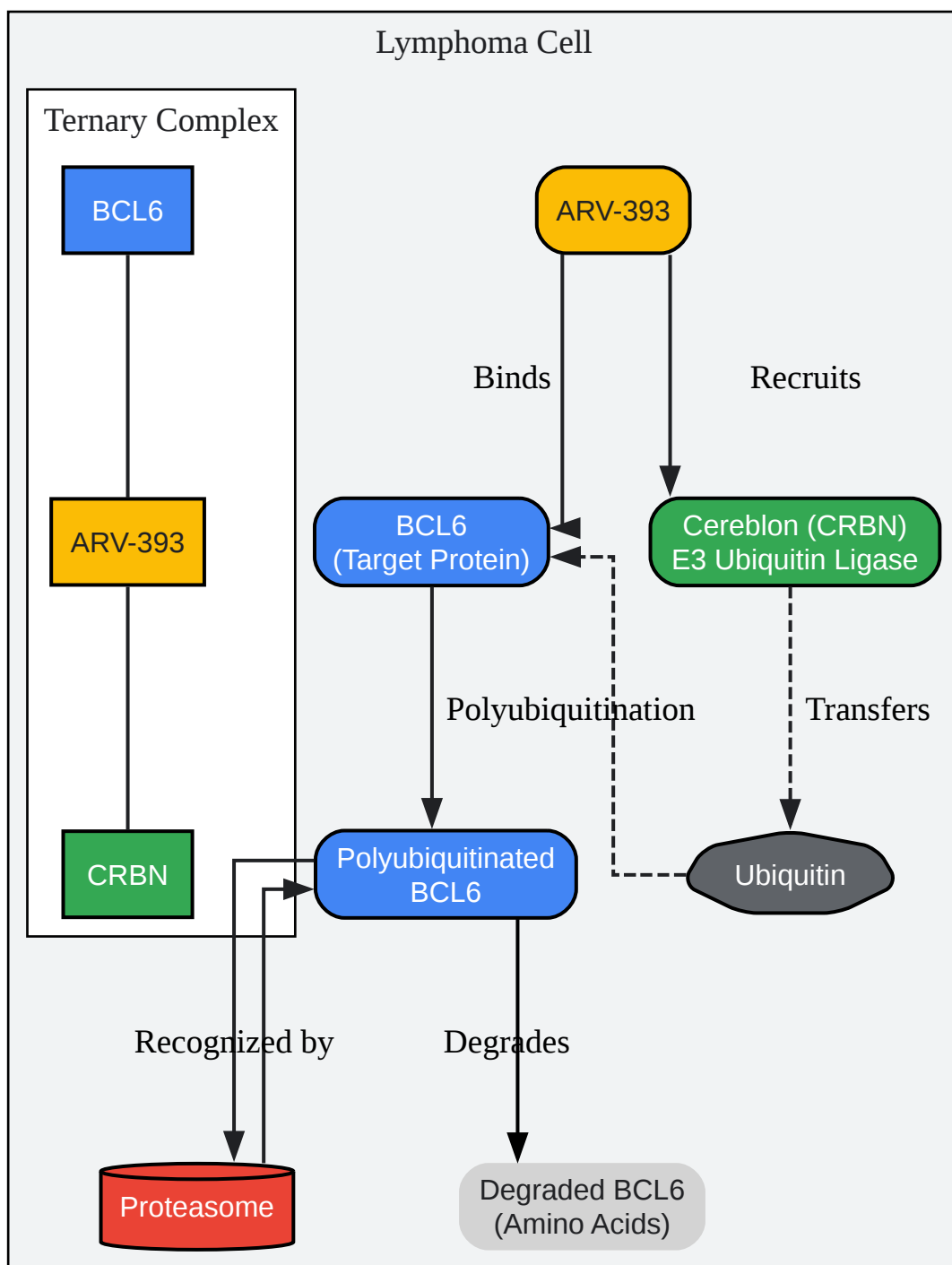
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and maturation of B-cells within the germinal centers of lymphoid tissues.^{[1][2][3]} In normal B-cell development, BCL6 expression is tightly regulated; however, its deregulation and overexpression are common features in several types of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.^{[1][2][3]} BCL6 acts as a master regulator, repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation, thereby promoting cell proliferation and survival. Its established role as a key oncogenic driver has made it an attractive therapeutic target, although it has been historically considered "undruggable" with conventional small molecule inhibitors.^[3]

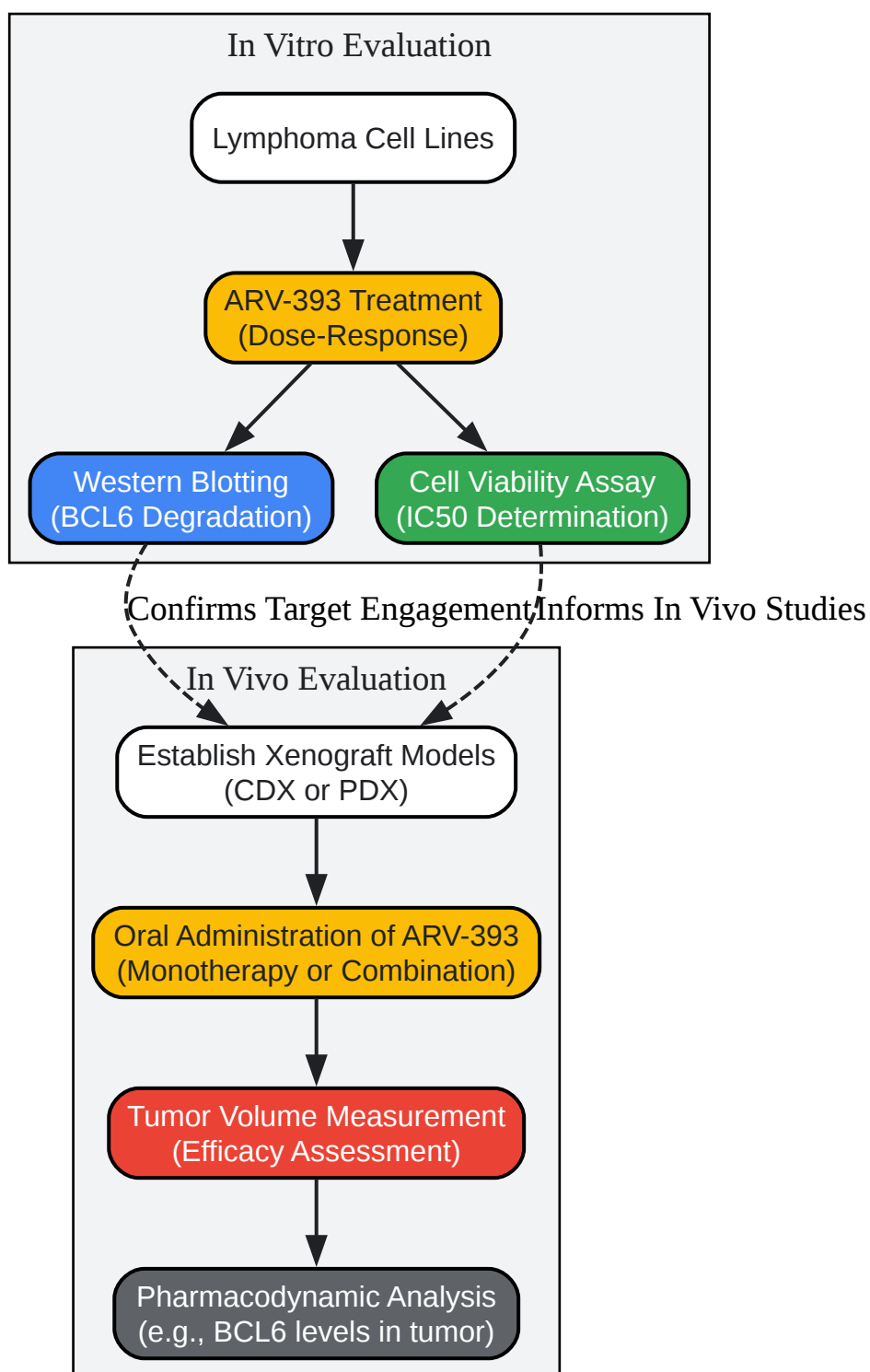
ARV-393: A PROTAC Approach to Targeting BCL6

ARV-393 is an orally bioavailable small molecule that utilizes the PROTAC technology to induce the degradation of the BCL6 protein.^{[1][2][3]} It is a bifunctional molecule comprising a ligand that binds to BCL6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][3]} This ternary complex formation facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome.^{[1][2][4]} This event-driven, catalytic mechanism allows for the degradation of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **ARV-393**.





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- To cite this document: BenchChem. [ARV-393: A PROTAC-Mediated BCL6 Degradar for the Treatment of Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365025#arv-393-mechanism-of-action-in-lymphoma>]

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